molecular formula C12H23NO2S B2920094 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034355-37-6

2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2920094
CAS No.: 2034355-37-6
M. Wt: 245.38
InChI Key: VKVNAWZXIOVNIE-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a chemical compound of interest in scientific research and development. This molecule features a pivalamide (2,2-dimethylpropanamide) group linked via an ethyl chain to a tetrahydropyran-4-ylsulfanyl moiety. The pivaloyl group is known to impart significant steric hindrance and metabolic stability, which can be valuable in medicinal chemistry for optimizing the pharmacokinetic properties of lead compounds . The tetrahydropyran and thioether functional groups are versatile structural elements found in various pharmacologically active molecules and can contribute to hydrogen bonding and lipophilicity. Researchers may explore this compound as a key intermediate or building block in synthetic organic chemistry, particularly in the development of new therapeutic agents or functional materials. As with many specialized amides, its rigid structure can be utilized to introduce conformational constraints into larger molecular architectures . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)11(14)13-6-9-16-10-4-7-15-8-5-10/h10H,4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVNAWZXIOVNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCSC1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with an oxan-4-ylsulfanyl derivative under controlled conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction . The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences in molecular features, purity, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Purity (%) Melting Point (°C) Biological Activity
2,2-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide C₁₂H₂₃NO₂S 245.35 Oxan-4-ylsulfanyl ethyl Not reported
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide C₁₁H₁₄ClN₂O₃S 290.77 Chloro, sulfamoylphenyl ethyl 95 Lab use (Apollo Scientific)
2,2-Dimethyl-N-(pyridin-3-yl)propanamide C₈H₁₂N₂O 152.20 Pyridin-3-yl 99.7 Anticoagulant, antimicrobial
(S)-3-Cyano-2,2-dimethyl-N-(1-phenylethyl)propanamide C₁₅H₁₉N₃O 257.33 Cyano, phenylethyl
Netupitant (NK-1 antagonist) C₃₀H₃₂F₆N₄O 579.00 (M+H⁺) Trifluoromethyl, piperazinyl 235–238 Overactive bladder treatment
N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide C₁₄H₂₁NO₄ 267.32 Trimethoxyphenyl ethyl

Key Observations :

  • Molecular Weight : The oxan-4-ylsulfanyl derivative (245.35 g/mol) is intermediate in size between pyridyl (152.20 g/mol) and trifluoromethyl-piperazinyl (579 g/mol) analogs.
  • Polarity : Sulfamoylphenyl () and pyridyl () substituents increase polarity due to sulfonamide and aromatic nitrogen groups, respectively. The oxan-4-ylsulfanyl group balances lipophilicity (sulfur atom) and polarity (ether oxygen).
  • Thermal Stability : Netupitant’s high melting point (235–238°C) reflects strong intermolecular interactions from rigid aromatic and heterocyclic substituents .

Biological Activity

2,2-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethyl group, a propanamide backbone, and an oxan-4-ylsulfanyl substituent. This structural complexity may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Protein-Protein Interactions : The compound may inhibit specific protein interactions, which is crucial in pathways involved in cancer and other diseases. For instance, it has been suggested to inhibit the menin-MLL interaction, a significant target in leukemia treatment .
  • Viral Inhibition : Preliminary studies suggest potential antiviral properties against SARS-CoV-2 by disrupting critical protein interactions necessary for viral entry and replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Inhibition of Menin-MLLMLL Fusion ProteinsReduced proliferation of leukemia cells
Antiviral ActivitySARS-CoV-2 ProteinsDisruption of S-protein:ACE2 interaction
CytotoxicityCancer Cell LinesInduction of apoptosisIn Progress

Case Studies

  • Leukemia Treatment :
    A study investigating the inhibition of the menin-MLL interaction demonstrated that compounds structurally similar to this compound effectively reduced the viability of leukemia cells in vitro. The mechanism involved blocking the interaction between menin and MLL fusion proteins, which are critical for the survival of these malignancies.
  • COVID-19 Research :
    In another study focused on COVID-19, researchers utilized computational modeling to predict binding affinities of various compounds against SARS-CoV-2 proteins. This compound emerged as a candidate due to its predicted ability to disrupt the S-protein:ACE2 complex. This disruption could potentially hinder viral entry into host cells .

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